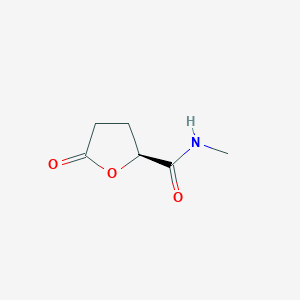

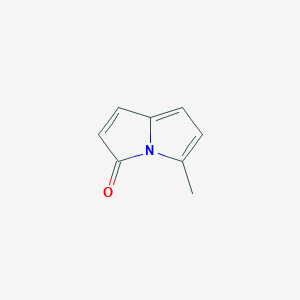

5-Methyl-3H-pyrrolizin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

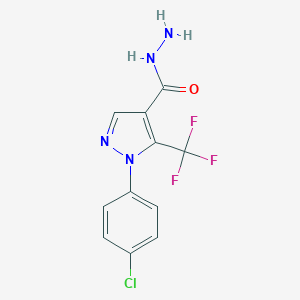

FM381 est un puissant inhibiteur covalent réversible de la Janus kinase 3 (JAK3). Il cible le résidu cystéine unique en position 909 de JAK3, affichant une haute sélectivité par rapport aux autres Janus kinases telles que JAK1, JAK2 et TYK2 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation JAK-STAT, qui est cruciale pour divers processus cellulaires, notamment la réponse immunitaire et la croissance cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de FM381 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par des réactions de cyclisation, suivie de modifications de groupes fonctionnels pour introduire les substituants souhaités . Le produit final est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour FM381 ne soient pas largement documentées, l'approche générale implique la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, le solvant et les catalyseurs pour assurer un rendement et une pureté élevés à plus grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : FM381 subit principalement des réactions de liaison covalente avec son enzyme cible, JAK3. Cela implique la formation d'une liaison covalente réversible avec le résidu cystéine en position 909 .

Réactifs et conditions courants : Les réactions impliquant FM381 nécessitent généralement des conditions douces, notamment un pH neutre et une température ambiante. Les réactifs courants comprennent le diméthylsulfoxyde (DMSO) comme solvant et divers matériaux chromatographiques pour la purification .

Produits majeurs : Le principal produit de la réaction entre FM381 et JAK3 est une enzyme JAK3 modifiée de manière covalente, ce qui entraîne l'inhibition de son activité kinase .

Applications de la recherche scientifique

FM381 est largement utilisé dans la recherche scientifique pour étudier la voie de signalisation JAK-STAT. Cette voie est impliquée dans divers processus cellulaires, notamment la réponse immunitaire, la croissance et la différenciation cellulaires . En inhibant JAK3, FM381 aide les chercheurs à comprendre le rôle de cette kinase dans différents contextes biologiques. Il est également utilisé dans le développement d'agents thérapeutiques potentiels pour des maladies telles que les maladies auto-immunes et les cancers .

Mécanisme d'action

FM381 exerce ses effets en se liant de manière covalente au résidu cystéine en position 909 de JAK3. Cette liaison inhibe l'activité kinase de JAK3, empêchant la phosphorylation des molécules de signalisation en aval dans la voie JAK-STAT . Cette inhibition perturbe la cascade de signalisation, conduisant à des réponses cellulaires modifiées .

Applications De Recherche Scientifique

FM381 is extensively used in scientific research to study the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including immune response, cell growth, and differentiation . By inhibiting JAK3, FM381 helps researchers understand the role of this kinase in different biological contexts. It is also used in the development of potential therapeutic agents for diseases such as autoimmune disorders and cancers .

Mécanisme D'action

FM381 exerts its effects by covalently binding to the cysteine residue at position 909 in JAK3. This binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the JAK-STAT pathway . This inhibition disrupts the signaling cascade, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Tofacitinib : un inhibiteur de JAK1 et JAK3 avec moins de sélectivité que FM381 .

- Ruxolitinib : un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la myélofibrose .

- Baricitinib : un inhibiteur de JAK1 et JAK2 utilisé pour la polyarthrite rhumatoïde .

Unicité de FM381 : FM381 est unique en raison de sa haute sélectivité pour JAK3 par rapport aux autres Janus kinases. Cette sélectivité est attribuée à son mécanisme de liaison covalente, qui cible le résidu cystéine unique en position 909 de JAK3 . Cela fait de FM381 un outil précieux pour étudier les fonctions spécifiques de JAK3 et développer des thérapies ciblées .

Propriétés

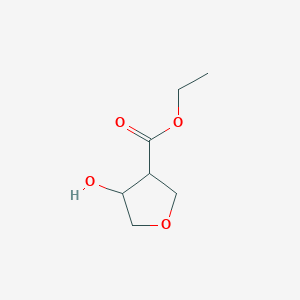

Numéro CAS |

195613-96-8 |

|---|---|

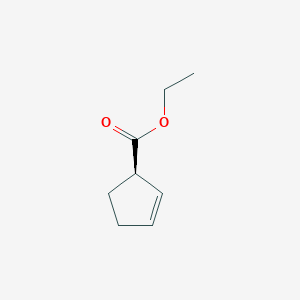

Formule moléculaire |

C8H7NO |

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

5-methylpyrrolizin-3-one |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |

Clé InChI |

CHUQWNQKTNSSPC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C2N1C(=O)C=C2 |

SMILES canonique |

CC1=CC=C2N1C(=O)C=C2 |

Synonymes |

3H-Pyrrolizin-3-one,5-methyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.